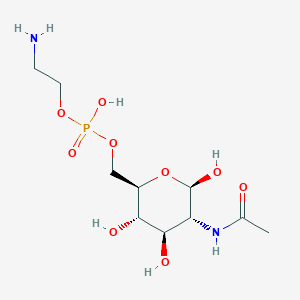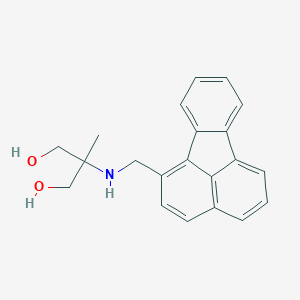
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl-
Descripción general
Descripción
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- (abbreviated as FMA-MA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. FMA-MA is a fluorescent probe that can be used to detect and study biological molecules such as proteins and nucleic acids.
Mecanismo De Acción
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- works by binding to biological molecules and emitting fluorescent light when excited by a light source. The fluorescent emission can be detected and measured, allowing researchers to study the properties and behavior of the biological molecules.
Efectos Bioquímicos Y Fisiológicos
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- as a fluorescent probe is its high sensitivity and selectivity. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can detect and bind to specific biological molecules with high accuracy. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is stable and can be used under a wide range of experimental conditions.
One limitation of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is its cost. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that can be expensive to produce. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is not suitable for in vivo studies as it cannot penetrate cell membranes.
Direcciones Futuras
Future research on 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could focus on improving its synthesis method to reduce its cost and improve its yield. Additionally, research could be done to develop new fluorescent probes with improved sensitivity and selectivity for specific biological molecules. Finally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could be used to study the effects of environmental factors on biological molecules in more detail.
Conclusion:
In conclusion, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has high sensitivity and selectivity, making it a useful tool for studying the properties and behavior of biological molecules. While 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has some limitations, its potential applications in scientific research make it a promising area of study for future research.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can also be used to study the interaction between drugs and proteins. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can be used to study the effects of environmental factors such as pH and temperature on biological molecules.
Propiedades
Número CAS |
129026-41-1 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- |
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(fluoranthen-1-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H21NO2/c1-21(12-23,13-24)22-11-15-10-9-14-5-4-8-18-16-6-2-3-7-17(16)20(15)19(14)18/h2-10,22-24H,11-13H2,1H3 |
Clave InChI |
DQFNSGMPYGGURE-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
SMILES canónico |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Otros números CAS |
129026-41-1 |
Sinónimos |
2-(fluoranthen-1-ylmethylamino)-2-methyl-propane-1,3-diol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

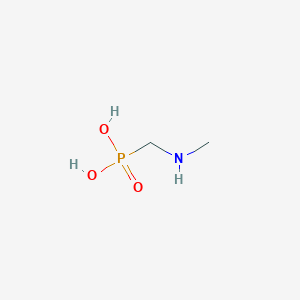
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
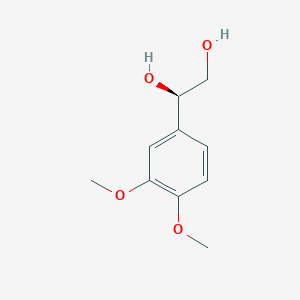
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
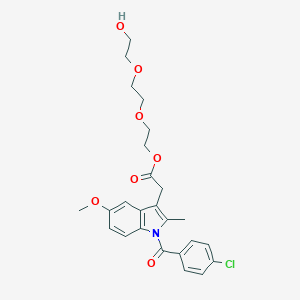
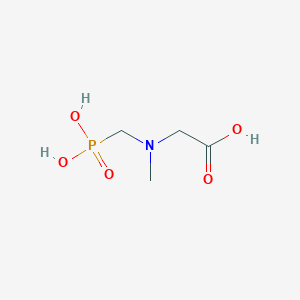
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

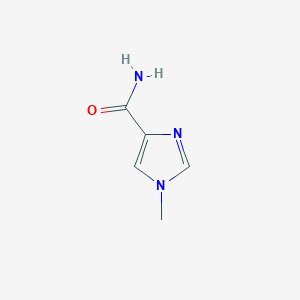
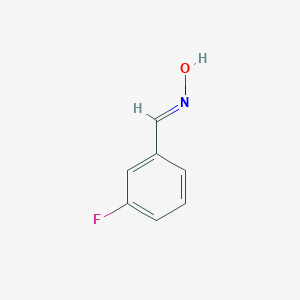
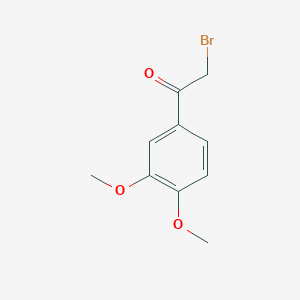
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
